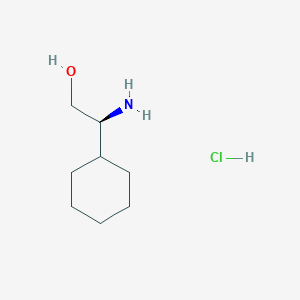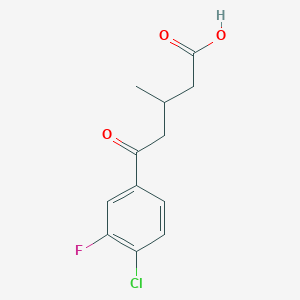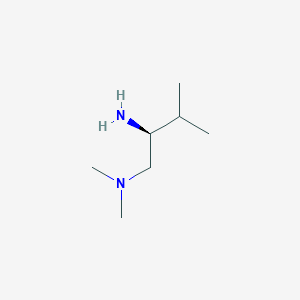
3-(2-Methylphenyl)propionoyl chloride
Übersicht
Beschreibung
3-(2-Methylphenyl)propionoyl chloride: is an organic compound with the molecular formula C10H11ClO . It is a derivative of propionic acid and is characterized by the presence of a 2-methylphenyl group attached to the propionoyl chloride moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Wirkmechanismus
Target of Action
It is known that this compound can undergo reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is a 2-methylphenyl group. This position is often reactive due to the stabilization of intermediates by the adjacent aromatic ring .
Mode of Action
The mode of action of 3-(2-Methylphenyl)propanoyl chloride involves its interaction with nucleophiles. The chloride group attached to the carbonyl carbon makes it a good leaving group, allowing nucleophilic substitution reactions to occur . For example, it can react with amines, alcohols, thiols, and water to form corresponding amides, esters, thioesters, and carboxylic acids .
Biochemical Pathways
The compound’s ability to form various derivatives suggests that it could potentially influence a wide range of biochemical processes depending on the nucleophile it reacts with .
Result of Action
The molecular and cellular effects of 3-(2-Methylphenyl)propanoyl chloride are largely dependent on the nucleophile it reacts with. The resulting compound could have various effects, ranging from enzyme inhibition to protein binding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Reaction with Propionic Acid and Phosphorus Trichloride:
-
Reaction with Propionic Acid and Phosphorus Pentachloride:
-
Reaction with Propionic Acid and Sulfoxide Chloride:
-
Reaction with Propionic Acid and Phosgene:
Industrial Production Methods:
- The industrial production of 3-(2-Methylphenyl)propionoyl chloride typically involves large-scale reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Nucleophilic Acyl Substitution:
-
Oxidation and Reduction Reactions:
-
Substitution Reactions:
Reagents and Conditions: Halogenating agents such as thionyl chloride can be used to substitute the hydroxyl group.
Major Products: The major products formed are halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 3-(2-Methylphenyl)propionoyl chloride is used as an intermediate in organic synthesis for the preparation of various derivatives .
Biology:
- It is used in the synthesis of biologically active compounds that can be used in biochemical studies .
Medicine:
- The compound is used in the pharmaceutical industry for the synthesis of drugs and active pharmaceutical ingredients .
Industry:
Vergleich Mit ähnlichen Verbindungen
-
Propionyl Chloride:
-
Benzoyl Chloride:
-
Acetyl Chloride:
Uniqueness:
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIIURRHLIYNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine](/img/structure/B3043320.png)






![Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate](/img/structure/B3043328.png)




![1-(2-Chloro-6-fluorobenzyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane chloride](/img/structure/B3043337.png)
